molecular formula C18H30N2O B2522794 3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide CAS No. 1396684-31-3

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide

Cat. No.: B2522794
CAS No.: 1396684-31-3
M. Wt: 290.451
InChI Key: CNXDPEFSWBZGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a synthetic organic compound that features a cyclohexyl group, a piperidine ring, and a but-2-yn-1-yl chain

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce alkyne and carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the but-2-yn-1-yl chain using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like tetrahydrofuran.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is unique due to its combination of a cyclohexyl group, a piperidine ring, and a but-2-yn-1-yl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-cyclohexyl-N-(4-piperidin-1-ylbut-2-ynyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c21-18(12-11-17-9-3-1-4-10-17)19-13-5-8-16-20-14-6-2-7-15-20/h17H,1-4,6-7,9-16H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXDPEFSWBZGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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